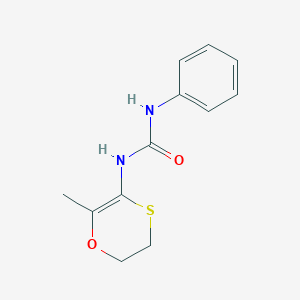
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of oxathiin derivatives This compound is characterized by the presence of a 1,4-oxathiin ring, which is a heterocyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin-3-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated oxathiin derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(4-methylphenyl)urea
- 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
- 1-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine
Comparison: Compared to similar compounds, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-phenylurea stands out due to its unique combination of the oxathiin ring and phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the phenylurea group enhances its ability to interact with biological targets, while the oxathiin ring provides stability and reactivity.
Properties
CAS No. |
88258-71-3 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)-3-phenylurea |
InChI |
InChI=1S/C12H14N2O2S/c1-9-11(17-8-7-16-9)14-12(15)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,15) |
InChI Key |
QAEQPZZJYYFDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















